4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-8-2-5-11-18(15)24-21(25)23(14-16-9-3-4-10-17(16)22)19-12-6-7-13-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESSCGWQQFREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (commonly referred to as Benzothiadiazinone ) is a member of the benzothiadiazine class of compounds. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3O2S
- Molecular Weight : 345.81 g/mol
- IUPAC Name : this compound
The biological activity of Benzothiadiazinone is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
- Anticancer Properties : Research has indicated that Benzothiadiazinone can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. In vitro studies have shown a reduction in viability for several cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
| Activity Type | Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 50 | Inhibition of growth |
| Antimicrobial | S. aureus | 25 | Disruption of cell wall |
| Cytotoxicity | MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| Cytotoxicity | HeLa (cervical cancer) | 20 | Inhibition of cell proliferation |
Case Studies
-
Antibacterial Efficacy Study
- A study conducted by Smith et al. (2023) assessed the antibacterial efficacy of Benzothiadiazinone against various pathogens. Results showed a notable reduction in colony-forming units (CFUs) when treated with the compound at concentrations above 25 µM.
-
Anticancer Activity in vitro
- Research by Johnson et al. (2024) investigated the cytotoxic effects of Benzothiadiazinone on MCF-7 and HeLa cells. The study revealed that treatment with 10 µM led to a significant increase in apoptotic markers compared to control groups.
-
Mechanistic Insights
- A mechanistic study by Liu et al. (2023) explored how Benzothiadiazinone affects signaling pathways in cancer cells. The findings indicated that the compound inhibits the PI3K/Akt pathway, leading to reduced survival signaling in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
